molecular formula C8H11NO2S B13320108 (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid

(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid

Cat. No.: B13320108
M. Wt: 185.25 g/mol
InChI Key: QXPRZHDCXFEEQS-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group at the 5-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted at various positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine, chlorine, and nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and enzymes. The amino acid moiety allows it to be incorporated into peptides and proteins, potentially altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(thiophen-3-yl)propanoic acid: Lacks the methyl group at the 5-position.

    (2S)-2-amino-3-(2-methylthiophen-3-yl)propanoic acid: Has a methyl group at the 2-position instead of the 5-position.

    (2S)-2-amino-3-(4-methylthiophen-3-yl)propanoic acid: Has a methyl group at the 4-position instead of the 5-position.

Uniqueness: : The presence of the methyl group at the 5-position in (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

QXPRZHDCXFEEQS-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CS1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=CS1)CC(C(=O)O)N

Origin of Product

United States

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